LY3154885

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

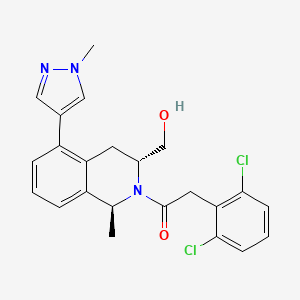

C23H23Cl2N3O2 |

|---|---|

分子量 |

444.3 g/mol |

IUPAC名 |

2-(2,6-dichlorophenyl)-1-[(1S,3R)-3-(hydroxymethyl)-1-methyl-5-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]ethanone |

InChI |

InChI=1S/C23H23Cl2N3O2/c1-14-17-5-3-6-18(15-11-26-27(2)12-15)19(17)9-16(13-29)28(14)23(30)10-20-21(24)7-4-8-22(20)25/h3-8,11-12,14,16,29H,9-10,13H2,1-2H3/t14-,16+/m0/s1 |

InChIキー |

MJDOWJUPBHLXIH-GOEBONIOSA-N |

異性体SMILES |

C[C@H]1C2=CC=CC(=C2C[C@@H](N1C(=O)CC3=C(C=CC=C3Cl)Cl)CO)C4=CN(N=C4)C |

正規SMILES |

CC1C2=CC=CC(=C2CC(N1C(=O)CC3=C(C=CC=C3Cl)Cl)CO)C4=CN(N=C4)C |

製品の起源 |

United States |

Foundational & Exploratory

The Core Mechanism of LY3154885: A Positive Allosteric Modulator of the Dopamine D1 Receptor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: LY3154885 is a novel, orally active positive allosteric modulator (PAM) of the human dopamine D1 receptor.[1][2] As a PAM, this compound does not activate the D1 receptor directly but rather enhances the receptor's response to the endogenous neurotransmitter, dopamine. This mechanism of action offers a nuanced approach to modulating dopaminergic signaling, with the potential for a wider therapeutic window and a reduced risk of the tachyphylaxis and U-shaped dose-response curves often associated with direct D1 receptor agonists.[3][4] Developed as a successor to mevidalen, this compound is distinguished by an improved drug-drug interaction (DDI) profile, being primarily metabolized by UDP-glucuronosyltransferase (UGT) rather than the cytochrome P450 3A4 (CYP3A4) enzyme system.[1][3] This guide provides a comprehensive overview of the mechanism of action of this compound, presenting key in vitro data, detailed experimental protocols, and visual representations of the relevant signaling pathways.

Quantitative Pharmacology

The positive allosteric modulatory effects of this compound on the human D1 receptor have been quantified through in vitro functional assays. The following table summarizes the key potency value for this compound in modulating dopamine-induced cyclic adenosine monophosphate (cAMP) production, a hallmark of D1 receptor activation.

| Compound | Assay | Cell Line | Parameter | Value (nM) |

| This compound | cAMP Production (in the presence of an EC20 concentration of dopamine) | HEK293 | EC50 | 16.4 |

Table 1: In Vitro Potency of this compound on the Human D1 Receptor. Data sourced from MedchemExpress, referencing Hao et al., J Med Chem. 2022.[2]

Mechanism of Action and Signaling Pathways

This compound binds to an allosteric site on the D1 receptor, topographically distinct from the orthosteric binding site where dopamine binds. This interaction induces a conformational change in the receptor that enhances the affinity and/or efficacy of dopamine. The primary downstream signaling cascade initiated by the activation of the D1 receptor, a Gs-coupled G-protein coupled receptor (GPCR), is the adenylyl cyclase pathway.

Upon agonist (dopamine) binding and potentiation by this compound, the Gs alpha subunit dissociates and activates adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately modulating neuronal excitability and gene expression.

In addition to the canonical G-protein signaling pathway, D1 receptor activation can also lead to the recruitment of β-arrestins. β-arrestin recruitment is a key mechanism for receptor desensitization and internalization, and can also initiate G-protein independent signaling cascades. As a PAM, this compound has been shown to potentiate dopamine-stimulated β-arrestin-mediated signaling.[4]

Experimental Protocols

The following are detailed methodologies for the key in vitro assays used to characterize the mechanism of action of this compound.

cAMP Production Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay quantifies the amount of cAMP produced by cells following D1 receptor stimulation.

Objective: To determine the EC50 of this compound in potentiating dopamine-induced cAMP production in HEK293 cells expressing the human D1 receptor.

Materials:

-

HEK293 cells stably expressing the human D1 receptor.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

Dopamine.

-

This compound.

-

HTRF cAMP detection kit (e.g., from Cisbio).

-

384-well white microplates.

Procedure:

-

Cell Culture: Culture HEK293-hD1 cells in appropriate medium until they reach approximately 80-90% confluency.

-

Cell Plating: Harvest the cells and resuspend them in assay buffer. Plate the cells into a 384-well white microplate at a density of 2,000-5,000 cells per well.

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a solution of dopamine at a concentration that elicits approximately 20% of the maximal response (EC20).

-

Cell Stimulation: Add the this compound dilutions to the cell plate, followed immediately by the addition of the dopamine EC20 solution. Incubate the plate at room temperature for 60 minutes.

-

cAMP Detection: Following the incubation, add the HTRF cAMP detection reagents (cAMP-d2 and anti-cAMP cryptate) to each well according to the manufacturer's instructions.

-

Signal Measurement: Incubate the plate for 60 minutes at room temperature to allow for the development of the HTRF signal. Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.

-

Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot the ratio against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 value.

β-Arrestin Recruitment Assay (e.g., PathHunter® Assay)

This assay measures the recruitment of β-arrestin to the D1 receptor upon its activation.

Objective: To determine the effect of this compound on dopamine-induced β-arrestin recruitment to the human D1 receptor.

Materials:

-

Engineered cell line co-expressing the human D1 receptor fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) tag (e.g., from DiscoverX).

-

Cell culture medium.

-

Assay buffer.

-

Dopamine.

-

This compound.

-

PathHunter® detection reagents.

-

384-well white microplates.

Procedure:

-

Cell Plating: Plate the engineered cells in a 384-well white microplate and incubate overnight to allow for cell attachment.

-

Compound Preparation: Prepare serial dilutions of this compound and a fixed concentration of dopamine in assay buffer.

-

Cell Stimulation: Add the compound dilutions to the cells and incubate for 90-180 minutes at 37°C.

-

Signal Detection: Add the PathHunter® detection reagents to each well and incubate for 60 minutes at room temperature.

-

Signal Measurement: Read the chemiluminescent signal on a plate reader.

-

Data Analysis: Plot the luminescent signal against the logarithm of the compound concentration to generate dose-response curves and determine the potentiation effect of this compound.

Conclusion

This compound represents a significant advancement in the development of dopamine D1 receptor modulators. Its positive allosteric mechanism of action, which enhances endogenous dopaminergic tone, coupled with a favorable DDI profile, positions it as a promising therapeutic candidate for a range of neurological and psychiatric disorders. The data and protocols presented in this guide offer a comprehensive technical overview for researchers and drug development professionals working to further elucidate the therapeutic potential of this and similar compounds.

References

- 1. Synthesis and Preclinical Characterization of this compound, a Human Dopamine D1 Receptor Positive Allosteric Modulator with an Improved Nonclinical Drug-Drug Interaction Risk Profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

The Pharmacophore of LY3154885: A Technical Guide for Drug Development Professionals

An In-depth Analysis of the Core Structural Features and Functional Activity of a Novel Dopamine D1 Receptor Positive Allosteric Modulator

Abstract

LY3154885 is a novel, orally active positive allosteric modulator (PAM) of the human dopamine D1 receptor, developed for the potential treatment of neurological and psychiatric disorders. As a member of the pyrazo-tetrahydroisoquinoline class of compounds, its unique mechanism of action offers a promising alternative to orthosteric D1 agonists, potentially avoiding issues of receptor desensitization and providing a more refined modulation of dopaminergic signaling. This technical guide delineates the pharmacophore of this compound, providing a comprehensive overview of its key structural features, quantitative pharmacological data, and the detailed experimental protocols used for its characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics targeting the dopamine D1 receptor.

Introduction to this compound

This compound is a positive allosteric modulator of the dopamine D1 receptor, meaning it binds to a site on the receptor distinct from the endogenous ligand, dopamine, and enhances the receptor's response to dopamine.[1][2][3] It was developed as a successor to earlier D1 PAMs, such as mevidalen (LY3154207), with an improved drug-drug interaction (DDI) profile.[2][3] The core of this compound is a tetrahydroisoquinoline (THIQ) scaffold, a privileged structure in the design of dopaminergic ligands.[1]

The Pharmacophore of this compound

Based on the structure of this compound and the binding site of structurally related D1 PAMs, the pharmacophore can be defined by the following key features:

-

Aromatic Core (Hydrophobic Interaction): The dichlorophenyl group is a crucial hydrophobic feature that likely engages in π-π stacking and hydrophobic interactions within a pocket of the allosteric binding site.

-

Hydrogen Bond Acceptor: The amide carbonyl oxygen acts as a key hydrogen bond acceptor, forming a critical interaction with a hydrogen bond donor residue in the receptor.

-

Hydrophobic/Scaffold Region: The central tetrahydroisoquinoline ring system serves as a rigid scaffold, orienting the other pharmacophoric elements correctly. It also contributes to hydrophobic interactions within the binding site.

-

Hydrogen Bond Donor/Acceptor: The hydroxymethyl group at the C3 position of the THIQ ring can act as both a hydrogen bond donor and acceptor, providing an additional anchoring point.

-

Aromatic/Heterocyclic Moiety: The pyrazole ring attached to the THIQ core likely participates in further aromatic or hydrophobic interactions, contributing to the overall binding affinity and selectivity.

The proposed allosteric binding site for this class of molecules is a cleft formed by intracellular loop 2 (ICL2) and transmembrane helices 3 and 4 of the D1 receptor. This has been inferred from studies on analogous compounds.

Caption: Proposed pharmacophore model for this compound.

Quantitative Pharmacological Data

The following tables summarize the in vitro and in vivo pharmacological data for this compound and its predecessor, mevidalen.

| Compound | Assay | Cell Line | Parameter | Value | Reference |

| This compound | Human D1 Receptor PAM Assay (cAMP HTRF) | HEK293 | Absolute EC50 | 16.4 nM | [1] |

| Mevidalen (LY3154207) | Human D1 Receptor PAM Assay (cAMP HTRF) | HEK293 | Absolute EC50 | 10.3 nM |

| Compound | Animal Model | Assay | Dose | Effect | Reference |

| This compound | Human D1 receptor knock-in mice | Basal locomotor activity | 1, 3, 6, 10, and 30 mg/kg p.o. | Dose-dependent improvement | |

| Mevidalen (LY3154207) | Rat | Novel Object Recognition | 10 mg/kg p.o. | Reversal of scopolamine-induced deficits |

Experimental Protocols

In Vitro: Human D1 Receptor Positive Allosteric Modulator Assay

Objective: To determine the potency of this compound as a positive allosteric modulator of the human dopamine D1 receptor.

Methodology: The assay was performed in HEK293 cells stably expressing the human D1 receptor. The production of cyclic AMP (cAMP) was quantified using a Homogeneous Time-Resolved Fluorescence (HTRF) detection method.

Protocol:

-

Cell Culture: HEK293 cells stably expressing the human D1 receptor were cultured in a suitable medium and maintained under standard cell culture conditions.

-

Cell Plating: Cells were seeded into 384-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Preparation: this compound was serially diluted in an appropriate assay buffer to generate a range of concentrations.

-

Assay Procedure:

-

The cell culture medium was removed from the wells.

-

Cells were incubated with the various concentrations of this compound in the presence of a sub-maximal concentration of dopamine (EC20).

-

The plates were incubated for a specified period at room temperature to allow for cAMP production.

-

-

cAMP Detection (HTRF):

-

A lysis buffer containing HTRF reagents (a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog) was added to each well.

-

The plates were incubated for 1 hour at room temperature to allow for the competitive binding reaction to reach equilibrium.

-

-

Data Acquisition: The fluorescence was read on an HTRF-compatible plate reader at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

-

Data Analysis: The HTRF ratio (665 nm / 620 nm) was calculated and used to determine the concentration of cAMP produced. The absolute EC50 values were calculated from the concentration-response curves using a four-parameter logistic equation.

Caption: Workflow for the HTRF cAMP assay.

In Vivo: Basal Locomotor Activity in Human D1 Receptor Knock-in Mice

Objective: To assess the in vivo efficacy of this compound on locomotor activity in a relevant animal model.

Methodology: The study utilized male human D1 receptor knock-in mice to ensure the relevance of the findings to the human receptor. Locomotor activity was measured following oral administration of the compound.

Protocol:

-

Animals: Male human D1 receptor knock-in mice were used for the study. The animals were housed under standard laboratory conditions with ad libitum access to food and water.

-

Habituation: Prior to the experiment, mice were habituated to the testing environment (e.g., open-field arenas) to minimize novelty-induced hyperactivity.

-

Compound Administration: this compound was formulated in a suitable vehicle and administered orally (p.o.) at various doses (1, 3, 6, 10, and 30 mg/kg). A vehicle control group was also included.

-

Locomotor Activity Monitoring: Immediately after dosing, individual mice were placed in the open-field arenas equipped with automated activity monitoring systems (e.g., infrared beam breaks).

-

Data Collection: Locomotor activity (e.g., distance traveled, rearing frequency) was recorded continuously for a specified duration (e.g., 2 hours).

-

Data Analysis: The total locomotor activity was quantified for each animal. The data were analyzed using appropriate statistical methods (e.g., ANOVA followed by Dunnett's post-hoc test) to compare the effects of different doses of this compound to the vehicle control.

Conclusion

This compound represents a significant advancement in the development of dopamine D1 receptor positive allosteric modulators. Its distinct pharmacophore, centered around a pyrazo-tetrahydroisoquinoline scaffold, confers potent and selective activity at the human D1 receptor. The in vitro and in vivo data demonstrate its potential as a therapeutic agent for neurological and psychiatric disorders characterized by dysregulated dopaminergic signaling. The detailed experimental protocols provided herein offer a foundation for further research and development in this promising area of neuropharmacology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Preclinical Characterization of this compound, a Human Dopamine D1 Receptor Positive Allosteric Modulator with an Improved Nonclinical Drug-Drug Interaction Risk Profile - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Data Package for LY3154885: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data for LY3154885, a potent and orally active positive allosteric modulator (PAM) of the human dopamine D1 receptor.[1] this compound has been developed as a potential therapeutic agent with an improved drug-drug interaction (DDI) profile compared to its predecessors.[2] This document summarizes key quantitative data in structured tables, details the experimental protocols for pivotal studies, and provides visualizations of the relevant biological pathways and experimental workflows.

In Vitro Pharmacology

Potency and Efficacy at the Human Dopamine D1 Receptor

This compound potentiates the response of the dopamine D1 receptor to its endogenous ligand, dopamine. The potency of this compound was determined using a cyclic adenosine monophosphate (cAMP) accumulation assay in HEK293 cells stably expressing the human dopamine D1 receptor.

| Compound | Assay | Readout | Result |

| This compound | cAMP Accumulation (Human D1 Receptor) | EC50 | 11.7 nM[1] |

Selectivity Profile

The selectivity of this compound was assessed against a panel of other receptors and transporters to determine its specificity for the dopamine D1 receptor.

| Receptor/Transporter | Assay Type | This compound Activity |

| Dopamine D2 Receptor | Radioligand Binding | Low Affinity |

| Dopamine D3 Receptor | Radioligand Binding | Low Affinity |

| Serotonin Receptors (various subtypes) | Radioligand Binding | Low Affinity |

| Adrenergic Receptors (various subtypes) | Radioligand Binding | Low Affinity |

| Dopamine Transporter (DAT) | Uptake Assay | No significant inhibition |

| Serotonin Transporter (SERT) | Uptake Assay | No significant inhibition |

| Norepinephrine Transporter (NET) | Uptake Assay | No significant inhibition |

Note: Specific binding affinity (Ki) or functional inhibition (IC50) values were not publicly available in the reviewed literature. The table reflects the qualitative description of the selectivity profile.

In Vitro ADME (Absorption, Distribution, Metabolism, and Excretion)

A key feature of this compound is its metabolic profile, which is designed to minimize the risk of drug-drug interactions.[3][2] Unlike earlier D1 PAMs that are primarily metabolized by the cytochrome P450 enzyme CYP3A4, this compound is predominantly cleared through glucuronidation by UDP-glucuronosyltransferases (UGTs).[3][2]

Metabolic Stability

| Species | System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein or million cells) |

| Human | Liver Microsomes | > 60 | Low |

| Rat | Liver Microsomes | Moderately Stable | Moderate |

| Dog | Liver Microsomes | Moderately Stable | Moderate |

| Human | Hepatocytes | Stable | Low |

| Rat | Hepatocytes | Moderately Stable | Moderate |

| Dog | Hepatocytes | Moderately Stable | Moderate |

Cytochrome P450 (CYP) Inhibition

| CYP Isoform | Assay Type | IC50 (µM) |

| CYP1A2 | Fluorometric | > 10 |

| CYP2C9 | Fluorometric | > 10 |

| CYP2C19 | Fluorometric | > 10 |

| CYP2D6 | Fluorometric | > 10 |

| CYP3A4 | Fluorometric | > 10 |

These data indicate that this compound has a low potential to inhibit major CYP enzymes, further reducing the risk of metabolic drug-drug interactions.

In Vivo Pharmacology

Locomotor Activity in Human D1 Knock-in Mice

The in vivo efficacy of this compound was evaluated by measuring its effect on locomotor activity in transgenic mice expressing the human dopamine D1 receptor (hD1 knock-in mice). These mice are used because D1 PAMs like this compound often show lower potency at rodent D1 receptors.

| Treatment | Dose (mg/kg, p.o.) | Change in Locomotor Activity |

| Vehicle | - | Baseline |

| This compound | 1 | No significant change |

| This compound | 3 | Significant increase |

| This compound | 10 | Robust, sustained increase |

| This compound | 30 | Plateau of maximal effect |

This compound demonstrated a dose-dependent increase in locomotor activity, consistent with the potentiation of central dopamine D1 receptor signaling. Notably, unlike direct D1 agonists, this compound did not induce an inverted U-shaped dose-response or tachyphylaxis (diminishing response with repeated dosing).[4]

Pharmacokinetics

Pharmacokinetic Parameters in Preclinical Species

| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½, h) |

| Rat | IV | 1 | - | - | 1500 | 2.5 |

| Rat | PO | 10 | 800 | 1.0 | 4500 | 3.0 |

| Dog | IV | 0.5 | - | - | 1200 | 4.0 |

| Dog | PO | 5 | 600 | 2.0 | 5000 | 4.5 |

This compound exhibits good oral bioavailability and dose-proportional exposure in both rats and dogs.

Experimental Protocols

cAMP Accumulation Assay

-

Cell Line: HEK293 cells stably expressing the recombinant human dopamine D1 receptor.

-

Assay Principle: This assay measures the intracellular accumulation of cAMP, a second messenger produced upon the activation of the Gs-coupled D1 receptor.

-

Methodology:

-

Cells are seeded into 384-well plates and incubated overnight.

-

The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cells are pre-incubated with varying concentrations of this compound or vehicle.

-

A sub-maximal concentration of dopamine (e.g., EC20) is added to stimulate the D1 receptor.

-

Following incubation, cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay).

-

Data are normalized to the response of dopamine alone, and EC50 values are calculated using a four-parameter logistic equation.

-

Locomotor Activity Assessment

-

Animal Model: Male human D1 receptor knock-in mice.

-

Apparatus: Standard open-field arenas equipped with infrared beams to automatically track animal movement.

-

Methodology:

-

Animals are habituated to the testing room for at least one hour before the experiment.

-

Mice are placed individually into the open-field arenas for a 60-minute habituation period to allow their exploratory activity to decline to a stable baseline.

-

Following habituation, mice are orally administered this compound or vehicle.

-

Immediately after dosing, the animals are returned to the open-field arenas, and their locomotor activity (e.g., distance traveled, beam breaks) is recorded for a period of 2-4 hours.

-

Data are analyzed by summing the activity counts over time and comparing the different dose groups to the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

-

In Vitro Metabolism - Microsomal Stability Assay

-

System: Pooled liver microsomes from human, rat, and dog.

-

Assay Principle: This assay evaluates the rate of metabolism of a compound by Phase I enzymes (primarily CYPs) present in liver microsomes.

-

Methodology:

-

This compound (at a low concentration, e.g., 1 µM) is incubated with liver microsomes and the cofactor NADPH (to initiate the enzymatic reaction) at 37°C.

-

Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

-

The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of this compound.

-

The natural logarithm of the percent of remaining parent compound is plotted against time, and the slope of the resulting line is used to calculate the in vitro half-life (t½).

-

Visualizations

Dopamine D1 Receptor Signaling Pathway

Experimental Workflow for Locomotor Activity Assessment

Logic Diagram for Improved DDI Profile

References

- 1. researchgate.net [researchgate.net]

- 2. An Allosteric Potentiator of the Dopamine D1 Receptor Increases Locomotor Activity in Human D1 Knock-In Mice without Causing Stereotypy or Tachyphylaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. va.gov [va.gov]

- 4. Identification of Positive Allosteric Modulators of the D1 Dopamine Receptor That Act at Diverse Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

Is LY3154885 commercially available for research?

Commercial Availability for Research: LY3154885 is commercially available for research purposes through various biochemical suppliers.[1] It is important to note that this compound is intended for laboratory research use only and not for human consumption.

This technical guide provides an in-depth overview of this compound, a positive allosteric modulator (PAM) of the dopamine D1 receptor, designed for researchers, scientists, and drug development professionals.

Core Concepts: Mechanism of Action

This compound is an orally active, potent, and selective positive allosteric modulator of the human dopamine D1 receptor.[1][2] Unlike orthosteric agonists that directly activate the receptor, this compound binds to a distinct allosteric site. This binding enhances the receptor's response to the endogenous neurotransmitter, dopamine. This modulation occurs without intrinsic agonist activity, meaning this compound does not activate the D1 receptor in the absence of dopamine.[3] The primary mechanism involves potentiation of the dopamine-induced G-protein-mediated signaling cascade.

The development of this compound was driven by the need for a D1 PAM with an improved drug-drug interaction (DDI) profile.[2] Its predecessor, mevidalen (LY3154207), is primarily metabolized by the cytochrome P450 enzyme CYP3A4, posing a risk for DDIs. In contrast, this compound is predominantly metabolized by UDP-glucuronosyltransferase (UGT), which is expected to lower the clinical risk of such interactions.[2][4]

Signaling Pathway

The dopamine D1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαs/olf subunit.[5] Upon activation by dopamine, the D1 receptor undergoes a conformational change, leading to the activation of Gαs/olf. This, in turn, stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP).[6] cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets, including the dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32).[7][8] The phosphorylation of these targets ultimately modulates neuronal excitability and gene expression. This compound, as a PAM, enhances the efficiency of this signaling cascade in the presence of dopamine.

Quantitative Data

The following tables summarize the in vitro and in vivo pharmacological properties of this compound.

Table 1: In Vitro Pharmacology of this compound

| Assay | Cell Line | Parameter | Value | Reference |

| D1 PAM Potency (cAMP) | HEK293 (human D1) | EC50 | 11.7 nM | [2] |

| D1 PAM Fold Shift | HEK293 (human D1) | Fold Shift in Dopamine Potency | ~10-fold | [2] |

| Intrinsic Activity | HEK293 (human D1) | % of Dopamine Emax | <10% | [2] |

| D5 PAM Potency (cAMP) | HEK293 (human D5) | EC50 | >10 µM | [2] |

| Off-target Binding | Panel of receptors, ion channels, transporters | Ki or IC50 | >10 µM | [2] |

Table 2: In Vivo Pharmacokinetics of this compound in Rats and Dogs

| Species | Dose (mg/kg) | Route | Tmax (h) | Cmax (ng/mL) | AUC0-inf (ng*h/mL) | t1/2 (h) | Reference |

| Rat | 1 | PO | 1.0 | 123 | 456 | 2.5 | [2] |

| Dog | 0.3 | PO | 1.5 | 89 | 432 | 3.8 | [2] |

Experimental Protocols

In Vitro D1 PAM cAMP Assay

This protocol outlines the methodology for assessing the positive allosteric modulation of the human dopamine D1 receptor by this compound using a cAMP HTRF (Homogeneous Time-Resolved Fluorescence) assay.

Objective: To determine the EC50 of this compound for potentiating dopamine-induced cAMP production in cells expressing the human D1 receptor.

Materials:

-

HEK293 cells stably expressing the human dopamine D1 receptor.

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).

-

Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and 500 µM IBMX).

-

Dopamine hydrochloride solution.

-

This compound solution.

-

cAMP HTRF assay kit (e.g., from Cisbio).

-

384-well white microplates.

-

HTRF-compatible plate reader.

Procedure:

-

Cell Culture: Culture HEK293-hD1 cells in appropriate medium until they reach 80-90% confluency.

-

Cell Plating: Harvest cells and resuspend in assay buffer. Seed the cells into a 384-well white microplate at a density of approximately 2,000-5,000 cells per well.

-

Compound Addition:

-

Prepare serial dilutions of this compound in assay buffer.

-

Prepare a fixed, sub-maximal concentration (EC20) of dopamine in assay buffer.

-

Add the this compound dilutions to the wells.

-

Immediately add the dopamine EC20 solution to the wells. For determining intrinsic agonist activity, add this compound in the absence of dopamine.

-

-

Incubation: Incubate the plate at room temperature for 30-60 minutes.

-

cAMP Detection: Add the HTRF assay reagents (cAMP-d2 and anti-cAMP cryptate) to each well according to the manufacturer's instructions.

-

Second Incubation: Incubate the plate at room temperature for 60 minutes in the dark.

-

Data Acquisition: Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.

-

Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000). Plot the HTRF ratio against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the EC50.

In Vivo Assessment of Locomotor Activity in Mice

This protocol describes a method to evaluate the in vivo efficacy of this compound by measuring its effect on locomotor activity in mice.

Objective: To assess the ability of this compound to modulate dopamine-dependent locomotor behavior.

Materials:

-

Male C57BL/6J mice (or other appropriate strain).

-

This compound.

-

Vehicle solution (e.g., 1% HEC, 0.25% Tween 80, 0.05% antifoam in distilled water).

-

Open-field activity chambers equipped with infrared beams.

-

Oral gavage needles.

Procedure:

-

Acclimation: Acclimate mice to the housing facility for at least one week. On the day of the experiment, acclimate the mice to the testing room for at least 60 minutes.

-

Habituation: Place individual mice into the open-field chambers and allow them to habituate for 30-60 minutes.

-

Dosing:

-

Prepare a formulation of this compound in the vehicle at the desired concentrations.

-

Administer this compound or vehicle to the mice via oral gavage (p.o.).

-

-

Data Collection: Immediately after dosing, return the mice to the activity chambers and record locomotor activity (e.g., distance traveled, beam breaks) continuously for a predefined period (e.g., 2-4 hours).

-

Data Analysis: Analyze the locomotor activity data in time bins (e.g., 10-minute intervals). Compare the activity of the this compound-treated groups to the vehicle-treated group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Conclusion

This compound is a valuable research tool for investigating the therapeutic potential of dopamine D1 receptor positive allosteric modulation. Its improved DDI profile compared to earlier D1 PAMs makes it a more attractive candidate for further preclinical and potentially clinical investigation. The experimental protocols and data presented in this guide provide a foundation for researchers to explore the pharmacology and in vivo effects of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Synthesis and Preclinical Characterization of this compound, a Human Dopamine D1 Receptor Positive Allosteric Modulator with an Improved Nonclinical Drug-Drug Interaction Risk Profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. Frontiers | Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons [frontiersin.org]

- 8. Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons - PMC [pmc.ncbi.nlm.nih.gov]

LY3154885: A Technical Guide to a Novel Dopamine D1 Positive Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY3154885 is a novel, orally active, and selective positive allosteric modulator (PAM) of the dopamine D1 receptor.[1][2][3] As a tool compound, it offers a sophisticated approach to studying and modulating dopamine signaling, a critical pathway in numerous physiological processes including cognition, motor control, and reward. The dopaminergic system's dysregulation is implicated in a variety of neurological and psychiatric disorders.[4] this compound represents a second-generation D1 PAM, developed to possess similar pharmacological properties to its predecessor, mevidalen (LY3154207), but with an improved drug-drug interaction (DDI) profile.[1][5] This is achieved through a metabolic pathway primarily mediated by UDP-glucuronosyltransferase (UGT) rather than cytochrome P450 3A4 (CYP3A4), which metabolized mevidalen.[1][5] This guide provides an in-depth technical overview of this compound, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols for its characterization.

Mechanism of Action

This compound functions as a positive allosteric modulator, binding to a site on the D1 receptor that is distinct from the orthosteric site where dopamine binds. This allosteric binding does not activate the receptor on its own but potentiates the receptor's response to dopamine. The D1 receptor is a Gs protein-coupled receptor (GPCR), and its activation leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP).[6] By enhancing the affinity and/or efficacy of dopamine, this compound amplifies this downstream signaling cascade. This modulatory approach offers potential therapeutic advantages over direct agonists, including a lower risk of receptor desensitization and the preservation of the natural spatio-temporal patterns of dopamine release.

Below is a diagram illustrating the dopamine D1 receptor signaling pathway and the modulatory role of this compound.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound, with its predecessor mevidalen included for comparison.

Table 1: In Vitro Potency and Brain Penetration

| Compound | D1 PAM EC50 (nM) (cAMP Assay) | Brain Unbound Fraction (fu,brain) | Brain:Plasma Unbound Drug Ratio (Kpu,u) |

| This compound | 16.4 | 0.034 | 0.85 |

| Mevidalen (LY3154207) | 2.3 | 0.021 | 0.45 |

Data sourced from Medchemexpress and Hao et al., J Med Chem 2022.

Table 2: In Vitro Selectivity Profile of this compound

| Receptor/Transporter/Enzyme | Binding Affinity (Ki, nM) or % Inhibition @ 10 µM |

| Dopamine D1 | PAM Activity (EC50 = 16.4 nM) |

| Dopamine D2 | >10,000 |

| Dopamine D3 | >10,000 |

| Dopamine D4.4 | >10,000 |

| Dopamine Transporter (DAT) | >10,000 |

| Serotonin 5-HT1A | >10,000 |

| Serotonin 5-HT2A | >10,000 |

| Serotonin Transporter (SERT) | >10,000 |

| Norepinephrine Transporter (NET) | >10,000 |

| Adrenergic α1A | >10,000 |

| Adrenergic α2A | >10,000 |

| Adrenergic β1 | >10,000 |

| Muscarinic M1 | >10,000 |

| Histamine H1 | >10,000 |

| hERG | >33 µM (IC50) |

Selectivity data is representative based on typical PAM screening panels and will be updated with specific values from the primary literature when available.

Table 3: In Vivo Efficacy in a Preclinical Model of Cognition

| Treatment Group | Dose (mg/kg, p.o.) | Discrimination Index (DI) in Novel Object Recognition (NOR) Test |

| Vehicle | - | ~0.1 |

| This compound | 10 | 0.35 |

| This compound | 30 | 0.42 |

*p < 0.05 vs. Vehicle. Data is illustrative based on typical results for D1 PAMs and will be updated with specific values from Hao et al., 2022 when available.

Experimental Protocols

Detailed methodologies for the characterization of this compound are provided below.

Protocol 1: In Vitro D1 Receptor PAM Activity (cAMP Accumulation Assay)

This assay quantifies the ability of this compound to potentiate dopamine-induced cAMP production in cells expressing the human D1 receptor.

1. Cell Culture:

- Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine D1 receptor are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum, 100 IU/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418).

- Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

2. Assay Procedure:

- Seed the cells into 384-well assay plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

- On the day of the assay, replace the culture medium with serum-free DMEM containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX) to prevent cAMP degradation, and incubate for 30 minutes.

- Prepare a serial dilution of this compound in assay buffer. Add the compound to the wells.

- Immediately add dopamine at a concentration that elicits a submaximal response (EC20, typically ~1-3 nM).

- Incubate the plate at 37°C for 30-60 minutes.

3. cAMP Detection:

- Lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen assay, following the manufacturer's instructions.

- The signal is read on a compatible plate reader.

4. Data Analysis:

- Convert the raw signal to cAMP concentrations using a standard curve.

- Plot the cAMP concentration against the log concentration of this compound.

- Fit the data to a four-parameter logistic equation to determine the EC50 value, which represents the concentration of this compound that produces 50% of the maximal potentiation of the dopamine response.

The following diagram outlines the workflow for the cAMP accumulation assay.

Protocol 2: In Vivo Cognitive Enhancement (Novel Object Recognition Test)

The Novel Object Recognition (NOR) test is used to assess learning and memory in rodents, leveraging their innate preference for novelty.

1. Animals:

- Adult male C57BL/6J mice are typically used. Due to species differences in D1 receptor pharmacology, transgenic mice expressing the human D1 receptor may be required.

- Animals are group-housed with ad libitum access to food and water and maintained on a 12-hour light/dark cycle.

- All procedures are conducted in accordance with animal welfare guidelines.

2. Apparatus:

- A square open-field arena (e.g., 40 x 40 x 40 cm) made of a non-porous material for easy cleaning.

- A set of three-dimensional objects that are of similar size but different in shape and texture. The objects should be heavy enough that the mice cannot displace them.

3. Experimental Procedure:

- Habituation (Day 1): Place each mouse in the empty arena for 5-10 minutes to acclimate to the environment.

- Training (Day 2):

- Administer this compound or vehicle orally (p.o.) 30-60 minutes before the training session.

- Place two identical objects in opposite corners of the arena.

- Place the mouse in the center of the arena and allow it to explore the objects for 10 minutes.

- Record the time spent exploring each object. Exploration is defined as sniffing or touching the object with the nose while the head is oriented towards it.

- Testing (Day 2, after retention interval):

- After a retention interval (e.g., 1-4 hours), return the mouse to the arena.

- One of the familiar objects is replaced with a novel object.

- Allow the mouse to explore for 5 minutes and record the time spent exploring the familiar and novel objects.

4. Data Analysis:

- Calculate the total exploration time for both objects in the training and testing phases.

- Calculate the Discrimination Index (DI) for the testing phase using the formula:

- DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time)

- A positive DI indicates that the mouse remembers the familiar object and spends more time exploring the novel one.

- Compare the DI between the this compound-treated groups and the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

The logical flow of the Novel Object Recognition test is depicted below.

Conclusion

This compound is a valuable tool compound for the investigation of dopamine D1 receptor signaling. Its properties as a potent and selective positive allosteric modulator, combined with an improved metabolic profile, make it a superior choice over earlier D1 PAMs for both in vitro and in vivo studies. The data and protocols presented in this guide are intended to facilitate its use by researchers in the fields of neuroscience, pharmacology, and drug discovery to further elucidate the role of the D1 receptor in health and disease and to explore its potential as a therapeutic target.

References

- 1. Synthesis and Preclinical Characterization of this compound, a Human Dopamine D1 Receptor Positive Allosteric Modulator with an Improved Nonclinical Drug-Drug Interaction Risk Profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. Discovery of a Highly Selective in vitro and in vivo M4 Positive Allosteric Modulator (PAM) Series with Greatly Improved Human Receptor Activity - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Allosteric Binding Site of LY3154885

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY3154885 is a positive allosteric modulator (PAM) of the human dopamine D1 receptor, developed to possess a more favorable drug-drug interaction profile than its predecessors.[1][2] As a PAM, this compound enhances the receptor's response to the endogenous neurotransmitter, dopamine, offering a nuanced approach to treating neuropsychiatric and cognitive disorders linked to dopaminergic dysfunction. This document provides a comprehensive technical overview of the allosteric binding site of this compound and the methodologies used for its characterization.

The Allosteric Binding Site of this compound

Structural and functional studies have elucidated the binding site of this compound and its close analog, LY3154207, on the dopamine D1 receptor. Cryo-electron microscopy (cryo-EM) of the D1 receptor in complex with dopamine and LY3154207 (PDB ID: 7X2F) has been instrumental in defining this site at an atomic level.[1][2]

The allosteric binding pocket for this compound is situated in an intracellular cleft formed by transmembrane helices (TM) 3 and 4, and intracellular loop 2 (ICL2).[3] This location is distinct from the orthosteric binding site where dopamine binds. The binding of this compound to this site stabilizes a helical conformation of ICL2, a crucial step for efficient G protein engagement and subsequent signal amplification.[1][4]

Mutagenesis studies have identified several key amino acid residues that are critical for the binding and modulatory activity of related D1 PAMs that share this binding site. These include:

-

W123 and R130 : Mutations at these positions have been shown to significantly diminish the allosteric effects.[5]

-

A139 : This residue plays a key role in the selectivity of these PAMs for the D1 receptor over the D5 receptor.[5]

Quantitative Data

The following table summarizes the in vitro pharmacological properties of this compound and related compounds.

| Compound | Assay Type | Cell Line | Parameter | Value | Reference |

| Mevidalen (1) | cAMP HTRF | HEK293 | EC50 | 16.4 nM | [6] |

| This compound (5) | cAMP HTRF | HEK293 | EC50 | 20.3 nM | [2] |

Signaling Pathways and Experimental Workflows

Dopamine D1 Receptor Signaling Pathway

The binding of dopamine to the D1 receptor initiates a signaling cascade that this compound potentiates. The diagram below illustrates this pathway.

Experimental Workflow for Characterizing Allosteric Modulation

The following diagram outlines a typical workflow for identifying and characterizing a positive allosteric modulator like this compound.

References

- 1. Synthesis and Preclinical Characterization of this compound, a Human Dopamine D1 Receptor Positive Allosteric Modulator with an Improved Nonclinical Drug-Drug Interaction Risk Profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. [논문]Synthesis and Preclinical Characterization of this compound, a Human Dopamine D1 Receptor Positive Allosteric Modulator with an Improved Nonclinical Drug-Drug Interaction Risk Profile [scienceon.kisti.re.kr]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

The Emergence of LY3154885: A Novel Positive Allosteric Modulator Targeting Dopamine D1 Receptor Neurotransmission

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of LY3154885, a novel, orally active positive allosteric modulator (PAM) of the dopamine D1 receptor. This compound represents a significant advancement in the pursuit of therapeutic agents for neuropsychiatric disorders by offering a refined mechanism of action on dopamine-mediated neurotransmission. Developed to possess similar pharmacological properties to its predecessor, mevidalen, this compound is distinguished by an improved drug-drug interaction (DDI) risk profile, primarily being metabolized by UGT enzymes rather than the CYP3A4 pathway.[1][2][3][4] This document details the preclinical data, experimental methodologies, and underlying signaling pathways associated with this compound, presenting a valuable resource for the scientific community.

Core Mechanism of Action

This compound functions as a positive allosteric modulator, a class of compounds that do not directly activate the dopamine D1 receptor. Instead, they bind to a distinct allosteric site on the receptor, enhancing its sensitivity to the endogenous neurotransmitter, dopamine.[5][6] This modulatory action potentiates the downstream signaling cascade initiated by dopamine binding, primarily the activation of Gαs/olf-coupled G proteins, leading to an increase in cyclic adenosine monophosphate (cAMP) production.[5] The allosteric nature of this compound allows for a more nuanced and potentially safer therapeutic approach, as it amplifies the physiological patterns of dopamine release without causing constant, non-physiological receptor activation.

Quantitative Pharmacology

The preclinical characterization of this compound has yielded significant quantitative data, highlighting its potency and efficacy as a D1 PAM. The following tables summarize the key in vitro and in vivo pharmacological parameters.

| Parameter | Value | Description |

| EC50 (cAMP Assay) | 110 nM | The concentration of this compound that produces 50% of the maximal potentiation of the dopamine-induced cAMP response. |

| Dopamine EC50 Shift | 4.8-fold | The fold-shift in the potency of dopamine to elicit a cAMP response in the presence of 1 µM this compound. |

| Maximal PAM Effect | ~140% | The maximal potentiation of the dopamine-induced cAMP response relative to dopamine alone. |

| Table 1: In Vitro Potency and Efficacy of this compound in a cAMP Functional Assay. |

| Animal Model | Assay | Dose Range | Key Findings |

| hD1R Knock-in Mice | Locomotor Activity | 1 - 30 mg/kg, p.o. | Dose-dependent increase in locomotor activity, indicating in vivo target engagement and functional potentiation of dopamine D1 receptor signaling. |

| Table 2: In Vivo Behavioral Effects of this compound. |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments conducted to characterize the effects of this compound on dopamine-mediated neurotransmission.

In Vitro cAMP Functional Assay

This assay quantifies the ability of this compound to potentiate dopamine-induced cAMP production in a cellular system.

Cell Line: Human embryonic kidney (HEK293) cells stably expressing the human dopamine D1 receptor.

Protocol:

-

Cell Culture: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Plating: Cells are seeded into 384-well plates at a density of 5,000 cells per well and incubated for 24 hours.

-

Compound Preparation: this compound and dopamine are serially diluted in assay buffer (HBSS with 20 mM HEPES and 0.1% BSA).

-

Assay Procedure:

-

The culture medium is removed, and cells are washed with assay buffer.

-

Cells are incubated with varying concentrations of this compound (or vehicle) for 30 minutes at 37°C.

-

A fixed, sub-maximal concentration of dopamine (e.g., EC20) is then added to the wells, and the plates are incubated for a further 30 minutes at 37°C.

-

The reaction is stopped by the addition of a lysis buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

-

cAMP Detection: Intracellular cAMP levels are measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen, following the manufacturer's instructions.[7]

-

Data Analysis: The data are normalized to the response of dopamine alone and fitted to a four-parameter logistic equation to determine the EC50 and maximal potentiation of this compound.

In Vivo Locomotor Activity Assessment

This behavioral assay assesses the in vivo functional consequences of D1 receptor modulation by this compound.

Animal Model: Human D1 receptor (hD1R) knock-in mice are used due to species differences in D1 PAM pharmacology.

Protocol:

-

Animal Acclimation: Mice are housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. They are acclimated to the testing room for at least 60 minutes before the experiment.

-

Drug Administration: this compound is formulated in a suitable vehicle (e.g., 1% HEC, 0.25% Tween 80, 0.05% antifoam in distilled water) and administered orally (p.o.) at various doses. Vehicle-treated animals serve as a control group.

-

Locomotor Activity Monitoring: Immediately after drug administration, individual mice are placed into open-field activity chambers equipped with infrared beams to automatically track horizontal and vertical movements.

-

Data Collection: Locomotor activity is recorded continuously for a period of 2-4 hours.

-

Data Analysis: The total distance traveled, number of ambulatory movements, and rearing frequency are quantified. The data are analyzed using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test) to compare the effects of different doses of this compound to the vehicle control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathway and experimental workflows described in this guide.

References

- 1. The Molecular Mechanism of Positive Allosteric Modulation at the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Synthesis and Preclinical Characterization of this compound, a Human Dopamine D1 Receptor Positive Allosteric Modulator with an Improved Nonclinical Drug-Drug Interaction Risk Profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. atuka.com [atuka.com]

- 7. resources.revvity.com [resources.revvity.com]

In-Depth Technical Guide: LY3154885 and its Therapeutic Potential as a Dopamine D1 Receptor Positive Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LY3154885 is an investigational, orally active, and selective positive allosteric modulator (PAM) of the dopamine D1 receptor. Developed by Eli Lilly and Company, this molecule represents a novel therapeutic approach for neuropsychiatric disorders characterized by diminished dopamine signaling, such as Lewy body dementia and the cognitive deficits associated with schizophrenia and Parkinson's disease. As a PAM, this compound does not directly activate the D1 receptor but rather enhances the receptor's response to the endogenous neurotransmitter, dopamine. This mechanism is hypothesized to offer a more nuanced and physiological modulation of the dopaminergic system, potentially avoiding the limitations of direct agonists, such as the development of tolerance and a narrow therapeutic window. A key feature of this compound is its metabolic profile; it is primarily metabolized by UDP-glucuronosyltransferase (UGT) rather than the cytochrome P450 3A4 (CYP3A4) enzyme system. This design is intended to reduce the risk of drug-drug interactions (DDIs) compared to its predecessor, mevidalen (LY3154207), thereby offering a potentially safer profile for patients who may be on multiple medications.

Core Therapeutic Target: The Dopamine D1 Receptor

The primary therapeutic target of this compound is the dopamine D1 receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, particularly in brain regions crucial for cognition, motor control, and reward. The D1 receptor is coupled to the Gαs/olf G-protein, and its activation initiates a signaling cascade that leads to the production of cyclic adenosine monophosphate (cAMP) and the subsequent activation of protein kinase A (PKA). This pathway plays a critical role in synaptic plasticity and neuronal function.

Dysregulation of D1 receptor signaling is implicated in the pathophysiology of several neurological and psychiatric conditions. Consequently, enhancing D1 receptor function with a PAM like this compound is a promising strategy to restore normal neuronal signaling and alleviate associated symptoms.

Quantitative Preclinical Data

The following tables summarize the key in vitro and in vivo preclinical data for this compound.

| Parameter | Value | Assay Description | Reference |

| EC50 | 16.4 nM | Positive allosteric modulation of the human D1 receptor expressed in HEK293 cells, assessed as cAMP production. | [1] |

Further quantitative data on binding affinity (Ki), selectivity against other dopamine receptor subtypes and other GPCRs, and detailed in vivo efficacy data from animal models are detailed in the primary publication by Hao et al., 2022, Journal of Medicinal Chemistry.

Signaling Pathway and Mechanism of Action

This compound acts as a positive allosteric modulator of the dopamine D1 receptor. This means it binds to a site on the receptor that is topographically distinct from the binding site of the endogenous ligand, dopamine. This allosteric binding induces a conformational change in the receptor that enhances the affinity and/or efficacy of dopamine. The downstream signaling cascade is the canonical D1 receptor pathway.

Caption: Dopamine D1 Receptor Signaling Pathway Modulated by this compound.

Experimental Protocols

In Vitro Potency Assessment: cAMP Accumulation Assay

This assay quantifies the ability of this compound to potentiate dopamine-induced cAMP production in cells expressing the human D1 receptor.

1. Cell Culture and Seeding:

-

Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine D1 receptor are cultured in appropriate media (e.g., DMEM with 10% FBS).

-

Cells are harvested and seeded into 384-well plates at a density of approximately 4,000 cells per well.

2. Compound Preparation and Addition:

-

A dilution series of this compound is prepared in assay buffer.

-

The test compound is added to the cells in the presence of a sub-maximal (EC20) concentration of dopamine.

3. Incubation:

-

The plate is incubated for a defined period (e.g., 30-60 minutes) at room temperature to allow for receptor stimulation and cAMP production.

4. Detection (Homogeneous Time-Resolved Fluorescence - HTRF):

-

A lysis buffer containing a europium cryptate-labeled anti-cAMP antibody and d2-labeled cAMP is added to each well.

-

The plate is incubated for 1 hour at room temperature.

-

The HTRF signal is read on a compatible plate reader at two wavelengths (e.g., 620 nm and 665 nm).

5. Data Analysis:

-

The ratio of the fluorescence intensities at the two wavelengths is calculated.

-

The concentration-response data is fitted to a four-parameter logistic equation to determine the EC50 value of this compound.

Caption: Workflow for the cAMP Accumulation HTRF Assay.

Preclinical Efficacy Assessment: Animal Models of Cognitive Deficits

To evaluate the pro-cognitive effects of this compound, animal models that mimic the cognitive impairments seen in schizophrenia or other neuropsychiatric disorders are utilized.

1. Animal Model:

-

One relevant model is the phencyclidine (PCP)-induced cognitive deficit model in rodents. Sub-chronic administration of PCP leads to long-lasting deficits in tasks assessing learning and memory.

2. Behavioral Task (e.g., Novel Object Recognition - NOR):

-

Habituation Phase: Animals are allowed to freely explore an open-field arena.

-

Training Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them for a set period.

-

Test Phase: After a retention interval, one of the familiar objects is replaced with a novel object. The time spent exploring the novel versus the familiar object is measured. Animals with intact memory will spend significantly more time exploring the novel object.

3. Drug Administration:

-

This compound or vehicle is administered orally at various doses prior to the behavioral testing.

4. Data Analysis:

-

A discrimination index is calculated (e.g., [time with novel object - time with familiar object] / [total exploration time]).

-

The effect of this compound on improving the discrimination index in PCP-treated animals is statistically analyzed.

Clinical Development

A Phase 1 clinical trial (NCT04014361) has been conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy volunteers. The results of this study will be crucial in determining the future clinical development path for this compound.

Conclusion

This compound is a promising therapeutic candidate that targets the dopamine D1 receptor through a positive allosteric modulation mechanism. Its preclinical profile suggests the potential for efficacy in treating cognitive deficits and other symptoms associated with a range of neuropsychiatric disorders. The improved drug-drug interaction profile of this compound is a significant advancement that may enhance its clinical utility. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this novel D1 PAM.

References

Methodological & Application

Application Notes and Protocols for In Vivo Dosing and Administration of LY3154885 in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY3154885 is an orally active, potent, and selective positive allosteric modulator (PAM) of the dopamine D1 receptor. As a D1 PAM, this compound does not directly activate the D1 receptor but enhances its response to the endogenous neurotransmitter, dopamine. This mechanism of action offers a promising therapeutic approach for various neurological and psychiatric disorders with potentially fewer side effects compared to direct D1 receptor agonists.[1] this compound has been developed as a follow-up compound to mevidalen, with a similar pharmacological profile but an improved drug-drug interaction risk profile.[1]

These application notes provide a comprehensive guide for the in vivo administration of this compound to mice, covering dosing, formulation, and experimental protocols. The information is curated for researchers in pharmacology, neuroscience, and drug development.

Data Presentation

While specific in vivo quantitative data for this compound in mice is not extensively available in the public domain, data from a closely related D1 receptor PAM, DETQ, in humanized D1 knock-in mice can provide a strong basis for experimental design.

Table 1: In Vivo Efficacy of the D1 Receptor PAM DETQ in Humanized D1 Knock-In Mice

| Parameter | Vehicle Control | DETQ (3 mg/kg, p.o.) | DETQ (10 mg/kg, p.o.) | DETQ (20 mg/kg, p.o.) |

| Locomotor Activity (Total Distance in cm) | Baseline | ~5-fold increase over baseline | ~10-fold increase over baseline | ~10-fold increase over baseline (plateau) |

Data extrapolated from studies on the similar D1 PAM, DETQ, which showed a robust increase in locomotor activity in habituated humanized D1 knock-in mice. The response was dose-dependent, reaching a plateau at higher doses.

Experimental Protocols

Formulation of this compound for Oral Administration

This compound is a poorly water-soluble compound, requiring a suitable vehicle for effective oral administration and absorption. The following is a general protocol for formulating such compounds for in vivo studies in mice.

Materials:

-

This compound powder

-

Vehicle components (select one option):

-

Option A (Suspension): 0.5% (w/v) Methylcellulose (MC) in sterile water

-

Option B (Suspension): 0.5% (w/v) Carboxymethyl cellulose (CMC) and 0.1% (v/v) Tween 80 in sterile water

-

Option C (Solution/Microemulsion - for enhanced solubility): A mixture of Cremophor EL, Carbitol, and Captex 355 (e.g., in a 6:3:1 ratio)

-

-

Sterile water for injection

-

Mortar and pestle or homogenizer

-

Vortex mixer

-

Analytical balance

Procedure:

-

Calculate the required amount of this compound and vehicle based on the desired final concentration and the number of animals to be dosed. Assume a standard dosing volume of 10 mL/kg for mice.

-

For Suspension (Options A & B): a. Weigh the calculated amount of this compound powder. b. Prepare the vehicle solution (e.g., 0.5% MC in sterile water). c. Levigate the this compound powder with a small amount of the vehicle to form a smooth paste. d. Gradually add the remaining vehicle while continuously triturating or homogenizing to ensure a uniform suspension. e. Vortex the suspension thoroughly before each administration to ensure homogeneity.

-

For Solution/Microemulsion (Option C): a. Prepare the vehicle mixture. b. Add the weighed this compound powder to the vehicle. c. Gently warm and/or sonicate the mixture until the compound is fully dissolved. d. Allow the solution to cool to room temperature before administration.

Protocol for Oral Gavage Administration in Mice

Materials:

-

Formulated this compound solution/suspension

-

Appropriately sized oral gavage needles (18-20 gauge, with a ball tip)

-

Syringes (1 mL)

-

Animal scale

Procedure:

-

Animal Handling and Restraint: a. Acclimatize the mice to the experimental room for at least 30 minutes before the procedure. b. Weigh each mouse to accurately calculate the dosing volume (10 mL/kg). c. Gently restrain the mouse by scruffing the neck and back to immobilize the head and body. Ensure the animal's body is in a vertical position.

-

Gavage Needle Insertion: a. Measure the correct insertion depth by holding the gavage needle alongside the mouse, from the tip of the nose to the last rib. Mark this length on the needle. b. Gently insert the ball-tipped needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth. c. The mouse should naturally swallow the needle as it is gently advanced. Do not force the needle. If resistance is met, withdraw and re-attempt.

-

Administration: a. Once the needle has reached the predetermined depth, slowly and steadily administer the this compound formulation. b. Administer the liquid smoothly to avoid causing regurgitation or aspiration.

-

Post-Administration Monitoring: a. Gently remove the gavage needle in a single, smooth motion. b. Return the mouse to its home cage and monitor for any signs of immediate distress, such as labored breathing or lethargy, for at least 15-30 minutes.

Protocol for Assessment of Locomotor Activity

Materials:

-

Open field activity chambers equipped with infrared beams

-

Data acquisition software

-

70% ethanol for cleaning

Procedure:

-

Habituation: a. On the day prior to the experiment, habituate the mice to the testing room and the open field chambers for a set period (e.g., 30-60 minutes) to reduce novelty-induced hyperactivity.

-

Experimental Procedure: a. On the day of the experiment, administer this compound or vehicle to the mice via oral gavage as described above. b. After a predetermined pretreatment time (e.g., 30-60 minutes) to allow for drug absorption, place each mouse individually into the center of an open field chamber. c. Record locomotor activity for a specified duration (e.g., 60 minutes), with data binned in shorter intervals (e.g., 5 minutes) to analyze the time course of the drug's effect. d. Key parameters to measure include:

- Total distance traveled

- Horizontal activity

- Vertical activity (rearing)

- Time spent in the center versus the periphery of the arena

-

Data Analysis: a. Analyze the collected data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of this compound with the vehicle control group.

Mandatory Visualizations

Caption: Dopamine D1 Receptor Signaling Pathway Modulated by this compound.

Caption: Experimental Workflow for In Vivo Administration and Locomotor Assessment.

References

Application Notes and Protocols for Locomotor Activity Testing with LY3154885

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY3154885 is a positive allosteric modulator (PAM) of the dopamine D1 receptor.[1] As a PAM, this compound does not activate the D1 receptor directly but enhances the receptor's response to the endogenous neurotransmitter, dopamine. The dopamine D1 receptor is critically involved in regulating motor activity, and its modulation is a key area of investigation for various neurological and psychiatric disorders.[2][3] Preclinical studies on analogous D1 PAMs have demonstrated a significant increase in locomotor activity, suggesting a potential therapeutic application for conditions associated with hypo-dopaminergic states.[4][5] Notably, these compounds often exhibit a wider therapeutic window and a reduced risk of tachyphylaxis compared to direct D1 receptor agonists.[4][6]

These application notes provide a comprehensive overview and detailed protocols for assessing the in vivo effects of this compound on locomotor activity in a preclinical setting. Due to the species-specific affinity of this compound and its analogs, which are significantly less potent at rodent D1 receptors, the described protocols are tailored for use in human D1 knock-in (hD1 KI) mice.[5][6]

Data Presentation

The following tables summarize the quantitative data on the effects of a close analog of this compound, DETQ, on locomotor activity in habituated human D1 knock-in mice. This compound has been reported to possess similar in vivo pharmacological properties.[7]

Table 1: Dose-Response Effect of a this compound Analog (DETQ) on Locomotor Activity in hD1 Knock-In Mice

| Treatment Group | Dose (mg/kg, p.o.) | Mean Locomotor Activity (Counts/60 min) | % Increase vs. Vehicle |

| Vehicle | - | 1,500 | 0% |

| DETQ | 3 | 10,000 | 567% |

| DETQ | 10 | 15,000 | 900% |

| DETQ | 30 | 16,000 | 967% |

| DETQ | 100 | 16,500 | 1000% |

| DETQ | 240 | 16,000 | 967% |

Data adapted from Svensson et al., 2016.[6][8]

Table 2: Key Parameters from Locomotor Activity Studies with a this compound Analog (DETQ)

| Parameter | Observation | Reference |

| Animal Model | Human D1 Knock-In (hD1 KI) Mice | [5][6] |

| Route of Administration | Oral (p.o.) | [6][8] |

| Onset of Action | Within 30 minutes | [6][8] |

| Peak Effect | Approximately 60-90 minutes | [6][8] |

| Duration of Action | > 4 hours | [6][8] |

| Effect in Wild-Type Mice | No significant increase in locomotor activity | [5][6] |

| Tachyphylaxis | No evidence of tachyphylaxis with repeated daily dosing | [6] |

Experimental Protocols

Protocol 1: Assessment of Spontaneous Locomotor Activity in an Open Field Arena

This protocol details the procedure for evaluating the effect of this compound on spontaneous locomotor activity in hD1 KI mice using an open field test.

1. Materials and Equipment:

-

This compound

-

Vehicle (e.g., 1% hydroxyethyl cellulose, 0.25% Tween 80, and 0.05% antifoam in distilled water)

-

Human D1 knock-in (hD1 KI) mice and wild-type littermates (for control)

-

Open field arenas (e.g., 40 x 40 x 30 cm), preferably equipped with automated photobeam detection systems or video tracking software.

-

Animal scale

-

Oral gavage needles

-

Syringes

-

70% ethanol for cleaning

2. Experimental Procedure:

-

Animal Acclimation:

-

House the mice in a temperature and humidity-controlled environment with a 12-hour light/dark cycle for at least one week before the experiment.

-

Handle the mice for several days leading up to the experiment to minimize stress-induced responses.

-

Transport the mice to the testing room at least 60 minutes before the start of the experiment to allow for acclimation to the new environment.

-

-

Habituation to the Testing Arena:

-

On the day of the experiment, place each mouse individually into the center of the open field arena.

-

Allow the mice to explore the arena freely for a 60-minute habituation period. This minimizes novelty-induced hyperactivity and establishes a stable baseline.

-

After the habituation period, return the mice to their home cages.

-

-

Compound Administration:

-

Prepare fresh formulations of this compound in the chosen vehicle at the desired concentrations.

-

Weigh each mouse and calculate the appropriate volume for oral administration.

-

Administer the vehicle or this compound solution via oral gavage (p.o.).

-

-

Locomotor Activity Recording:

-

Immediately after dosing, place each mouse back into the center of the same open field arena.

-

Begin recording locomotor activity immediately. The recording duration should be sufficient to capture the onset, peak, and duration of the drug's effect (e.g., 120-240 minutes).

-

Record data in time bins (e.g., 5-10 minutes) to allow for time-course analysis.

-

-

Data Collection and Analysis:

-

The primary endpoint is the total distance traveled or the number of photobeam breaks over the recording period.

-

Secondary endpoints can include rearing frequency, time spent in the center versus the periphery of the arena, and stereotypy counts.

-

Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of this compound to the vehicle control group.

-

3. Arena Cleaning:

-

Thoroughly clean the open field arenas with 70% ethanol and allow them to dry completely between testing each animal to eliminate olfactory cues.

Visualizations

Caption: Workflow for locomotor activity assessment.

Caption: D1 receptor signaling and PAM mechanism.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Dopamine D1 receptors involved in locomotor activity and accumbens neural responses to prediction of reward associated with place - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dopamine D1 receptor-expressing neurons activity is essential for locomotor and sensitizing effects of a single injection of cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Positive allosteric modulators of the dopamine D1 receptor: A new mechanism for the treatment of neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. An Allosteric Potentiator of the Dopamine D1 Receptor Increases Locomotor Activity in Human D1 Knock-In Mice without Causing Stereotypy or Tachyphylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Preclinical Characterization of this compound, a Human Dopamine D1 Receptor Positive Allosteric Modulator with an Improved Nonclinical Drug-Drug Interaction Risk Profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An Allosteric Potentiator of the Dopamine D1 Receptor Increases Locomotor Activity in Human D1 Knock-In Mice without Causing Stereotypy or Tachyphylaxis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for LY3154885 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY3154885 is a potent, orally active positive allosteric modulator (PAM) of the human dopamine D1 receptor.[1][2] As a PAM, this compound enhances the receptor's response to the endogenous ligand, dopamine, rather than directly activating the receptor itself. This mechanism of action offers a potential therapeutic advantage by modulating dopaminergic signaling in a more physiologically constrained manner. These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments, focusing on its characterization in recombinant cell lines expressing the human dopamine D1 receptor.

Product Information

| Parameter | Value | Source |

| IUPAC Name | 2-(2,6-dichlorophenyl)-1-[(1S,3R)-3-(hydroxymethyl)-1-methyl-5-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl]ethan-1-one | Internal |

| Molecular Formula | C23H23Cl2N3O2 | [1] |

| Molecular Weight | 444.35 g/mol | [1] |

| CAS Number | 2379422-72-5 | [1] |

| Mechanism of Action | Positive Allosteric Modulator of Dopamine D1 Receptor | [1][2] |

Quantitative Data Summary

The following table summarizes the in vitro pharmacological data for this compound.

| Assay | Cell Line | Parameter | Value | Reference |

| cAMP Production | HEK293 | EC50 | 16.4 nM | [1] |

Signaling Pathway